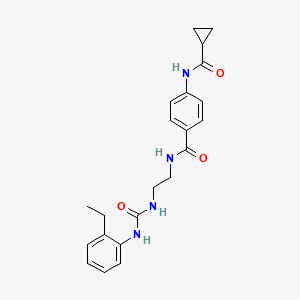
4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a ureido group, an ethylphenyl group, and a cyclopropanecarboxamido group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ureido group and the attachment of the cyclopropanecarboxamido group . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and ureido groups suggests that the compound could exhibit resonance, which would affect its chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide and ureido groups, for example, could participate in acid-base reactions . The compound could also undergo substitution reactions at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
DNA Topoisomerase Inhibition and Apoptosis Induction
A series of podophyllotoxin congeners, including derivatives similar to 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds, such as 11a, 11h, 11k, and 11l, demonstrated significant anti-proliferative activity and were more effective than etoposide in inhibiting DNA topoisomerase I and IIα enzymes. They induced apoptosis by upregulating caspase-3 protein, a crucial factor in the apoptotic pathway, as observed in ELISA and Western blotting analysis (Kamal et al., 2013).
Intramolecular Functionalization
Intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, including compounds structurally related to 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide, has been achieved without requiring silver or pivalate additives. This method enabled the synthesis of a range of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates with diverse electronic and steric properties, indicating potential for chemical diversification and pharmacological exploration (Ladd, Belouin & Charette, 2016).
Antimicrobial and Antioxidant Studies
Compounds structurally related to 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some of these compounds exhibited significant antibacterial and antifungal activities, as well as potent antioxidant potential, demonstrating their relevance in the development of new therapeutic agents (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2-ethylphenyl)carbamoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-15-5-3-4-6-19(15)26-22(29)24-14-13-23-20(27)16-9-11-18(12-10-16)25-21(28)17-7-8-17/h3-6,9-12,17H,2,7-8,13-14H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGWRJNRRWMDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)
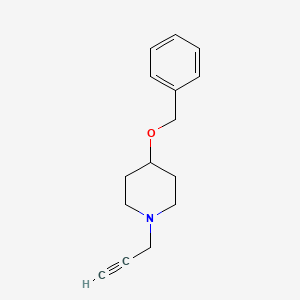

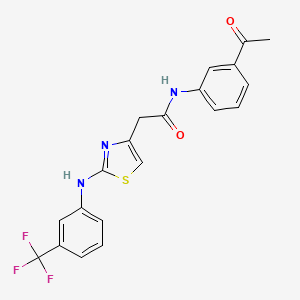
![9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2602877.png)

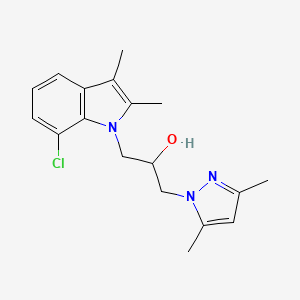
![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)
![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)
![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)
![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)
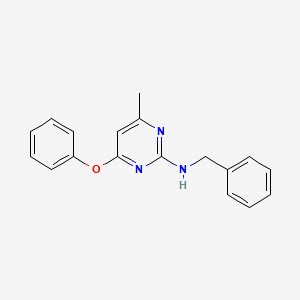
![1-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2602891.png)
![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)